Melamine-13C3,15N3
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Overview
Description
Melamine-13C3,15N3 is a labeled compound that contains isotopes of carbon-13 and nitrogen-15 in its molecular structure. This compound is a derivative of melamine, which is an organic base with a 1,3,5-triazine skeleton. The labeled isotopes make it particularly useful in various scientific research applications, including tracking and studying the distribution and metabolism of compounds in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: A common method for preparing Melamine-13C3,15N3 involves the reaction of an isocyanate with a labeling compound such as carbon-13 urea and nitrogen-15 urea. This reaction typically requires controlled conditions to ensure the incorporation of the isotopes into the melamine structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotope-labeled precursors in a controlled synthesis environment. The process may involve multiple steps, including purification and crystallization, to obtain the final labeled compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Melamine-13C3,15N3 can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, melamine can hydrolyze to form ammeline, ammelide, and cyanuric acid.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Condensation: Formaldehyde is a key reagent in the formation of melamine-formaldehyde resins.
Major Products:
Hydrolysis Products: Ammeline, ammelide, and cyanuric acid.
Condensation Products: Melamine-formaldehyde resins.
Scientific Research Applications
Melamine-13C3,15N3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Melamine-13C3,15N3 primarily involves its role as a tracer in scientific studies. The labeled isotopes allow researchers to track the compound’s movement and transformation within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and the behavior of complex biological molecules .
Comparison with Similar Compounds
Melamine-15N3,13C3: Another labeled variant of melamine with similar applications.
Cyanuric Acid-13C3: Used in similar studies involving isotopic labeling.
Ammeline and Ammelide: Hydrolysis products of melamine that can also be labeled for research purposes.
Uniqueness: Melamine-13C3,15N3 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes.
Properties
Molecular Formula |
C3H6N6 |
---|---|
Molecular Weight |
132.079 g/mol |
IUPAC Name |
(2,4,6-13C3)1,3,5-triazine-2,4,6-tri(15N3)amine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
JDSHMPZPIAZGSV-IDEBNGHGSA-N |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)[15NH2])[15NH2])[15NH2] |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.